Noratropine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

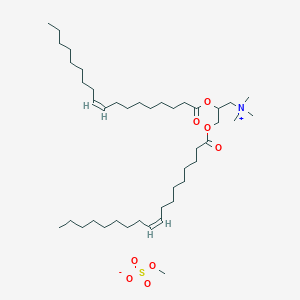

Noratropine Hydrochloride is a high-quality reference standard used for pharmaceutical testing . It is a metabolite of Atropine .

Synthesis Analysis

A practical, efficient, and selective electrochemical N-demethylation method of tropane alkaloids to their nortropane derivatives has been described . Nortropanes, such as noratropine and norscopolamine, are important intermediates for the semi-synthesis of the medicines ipratropium or oxitropium bromide .Molecular Structure Analysis

The molecular formula of Noratropine Hydrochloride is C16H21NO3•HCl . The average mass is 275.343 Da and the monoisotopic mass is 275.152130 Da .Chemical Reactions Analysis

The electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives proceeds by the formation of an iminium intermediate which is converted by water as the nucleophile .Aplicaciones Científicas De Investigación

Electrochemical N-Demethylation of Tropane Alkaloids

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Noratropine is a key intermediate in the semi-synthesis of certain medicines, such as ipratropium or oxitropium bromide . An efficient and selective electrochemical N-demethylation method of tropane alkaloids to their nortropane derivatives, such as noratropine, has been described .

Methods of Application

The synthesis was performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode . The reaction proceeds at room temperature in one step in a mixture of ethanol or methanol and water . This method avoids hazardous oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, as well as metal-based catalysts .

Results or Outcomes

.

High-Performance Liquid Chromatography (HPLC) Analysis

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

The retention behavior of scopolamine (hyoscine) and its related compounds, including noratropine, was investigated on the silica-based HPLC stationary phase .

Methods of Application

The retention of investigated tropane alkaloids was interpreted by using the Soczewiński-Wachtmeister equation . A mobile phase composed of acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5; 50:50 v/v was used .

Results or Outcomes

A high correlation between the retention parameter (log k) and lipophilicity (log P) (R = 0.9923) confirms the significant influence of hydrophobic interactions on the retention behavior of the aforementioned compounds .

Safety And Hazards

Direcciones Futuras

Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .

Propiedades

Número CAS |

75559-01-2 |

|---|---|

Nombre del producto |

Noratropine Hydrochloride |

Fórmula molecular |

C₁₆H₂₂ClNO₃ |

Peso molecular |

311.8 |

Sinónimos |

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)